molecular formula C22H29N3O4 B2384090 6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2310103-81-0

6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one

Cat. No. B2384090
CAS RN: 2310103-81-0
M. Wt: 399.491
InChI Key: QHSFTZFXUJCCHH-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. This compound has been extensively researched and has been found to have a potent mechanism of action that makes it an attractive option for cancer therapy.

Mechanism of Action

6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the survival and proliferation of B-cells. By blocking BTK, 6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. The compound has also been found to have activity against other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase.
Biochemical and Physiological Effects
6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to have a potent effect on cancer cells, leading to apoptosis and cell cycle arrest. The compound has also been found to inhibit the production of cytokines and chemokines that promote inflammation and tumor growth. In addition, 6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to have a favorable pharmacokinetic profile, with good bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, making it an ideal tool for studying the role of this kinase in cancer biology. The compound is also relatively easy to synthesize and has good solubility and stability. However, 6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has some limitations, including its high cost and the need for specialized expertise to synthesize and handle the compound safely.

Future Directions

There are several potential future directions for research on 6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one. One area of interest is the development of combination therapies that include 6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one with other targeted agents or chemotherapy drugs. Another area of interest is the investigation of the compound's activity against other types of cancer, including solid tumors and hematological malignancies. Finally, there is a need for further research on the safety and toxicity of 6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one, particularly in the context of long-term treatment.

Synthesis Methods

The synthesis of 6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one involves the use of various chemical reagents and reaction conditions. The process starts with the synthesis of the pyridazinone core, which is then functionalized with a piperidine moiety and a methoxyphenoxyacetyl group. The tert-butyl group is added to improve the compound's solubility and stability. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential use in cancer therapy. It has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. The compound has also been found to have activity against solid tumors, including breast and lung cancer.

properties

IUPAC Name

6-tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-22(2,3)19-8-9-20(26)25(23-19)16-10-12-24(13-11-16)21(27)15-29-18-7-5-6-17(14-18)28-4/h5-9,14,16H,10-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSFTZFXUJCCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)COC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one

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